- C-N bond formation in alicyclic and heterocyclic compounds by amine-modified nanoclay, Journal of Molecular Structure, 2017, 1144, 58-65

Cas no 959-36-4 (Salicylaldehyde azine)

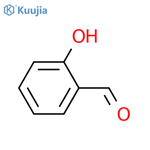

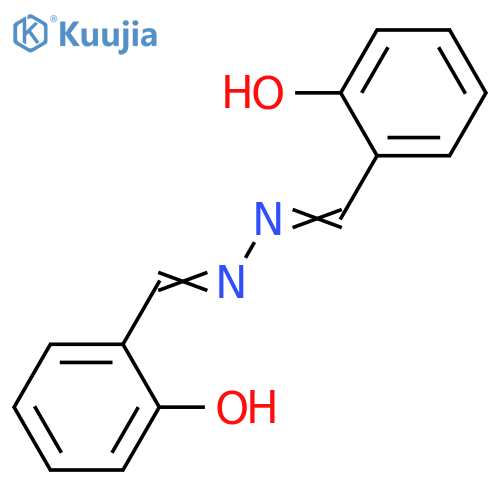

Salicylaldehyde azine structure

Produktname:Salicylaldehyde azine

Salicylaldehyde azine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Salicylaldehyde azine

- alpha,alpha-azinodi-o-cresol, of a kind used as a luminophore

- Salicylaldazine

- 2-Hydroxybenzaldehyde azine

- Salicylaldehyde Azin

- Salicylalazine

- alpha,alpha'-Azinodi-o-cresol

- Benzaldehyde, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazone (9CI)

- Salicylaldehyde, azine (6CI, 7CI, 8CI)

- 2,2′-Dihydroxybenzalazine

- Bis[2-hydroxybenzaldehyde] hydrazone

- N,N′-Bis(salicylidene)hydrazine

- NSC 695048

- NSC 864

- o-Hydroxybenzaldazine

- Salazine

- Salicylazine

-

- MDL: MFCD00043496

- Inchi: 1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H

- InChI-Schlüssel: STOVYWBRBMYHPC-UHFFFAOYSA-N

- Lächelt: OC1C(C=NN=CC2C(O)=CC=CC=2)=CC=CC=1

- BRN: 1913597

Berechnete Eigenschaften

- Genaue Masse: 240.09000

- Monoisotopenmasse: 240.09

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 3

- Komplexität: 496

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 2

- Tautomerzahl: 6

- Oberflächenladung: 0

- XLogP3: 3.7

- Topologische Polaroberfläche: 58.2

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.17

- Schmelzpunkt: 216.0 to 220.0 deg-C

- Siedepunkt: 399.1℃ at 760 mmHg

- Flammpunkt: 256.1 °C

- Brechungsindex: 1.596

- Löslichkeit: Soluble in dimethyl sulfoxide, methanol and ethyl acetate. Slightly soluble in water.

- Wasserteilungskoeffizient: Soluble in dimethyl sulfoxide, methanol and ethyl acetate. Slightly soluble in water.

- PSA: 65.18000

- LogP: 2.55080

- Löslichkeit: Nicht bestimmt

- Sensibilität: Luftempfindlich

Salicylaldehyde azine Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H315,H319,H335

-

Warnhinweis:

P261,P280,P305

P351

P338,P304

P340,P405,P501a - Code der Gefahrenkategorie: R36/37/38

- Sicherheitshinweise: S26-S36/37/39

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Inert atmosphere,Room Temperature(BD15267)

- TSCA:Yes

- Risikophrasen:R36/37/38

Salicylaldehyde azine Zolldaten

- HS-CODE:2928000090

- Zolldaten:

China Zollkodex:

2928000090Übersicht:

2928000090 Andere Hydrazin (Hydrazin) und Chlorhexidin (Hydroxylamin) Organische Derivate von.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:20.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2928000090 andere organische Derivate von Hydrazin oder Hydroxylamin MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

Salicylaldehyde azine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023235-5g |

Salicylaldehyde azine |

959-36-4 | 98% | 5g |

¥32 | 2024-07-19 | |

| Oakwood | 005449-100g |

Salicylaldehyde azine |

959-36-4 | 97% | 100g |

$120.00 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1046854-500g |

2-((Benzylidenehydrazono)methyl)phenol |

959-36-4 | 97% | 500g |

$485 | 2023-05-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0850-5G |

Salicylaldehyde Azine |

959-36-4 | >98.0%(GC) | 5g |

¥420.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S129183-25g |

Salicylaldehyde azine |

959-36-4 | >98.0% | 25g |

¥104.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S129183-1g |

Salicylaldehyde azine |

959-36-4 | >98.0% | 1g |

¥29.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S129183-10g |

Salicylaldehyde azine |

959-36-4 | >98.0% | 10g |

¥52.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S40731-100mg |

2-((Benzylidenehydrazono)methyl)phenol |

959-36-4 | 100mg |

¥298.0 | 2021-09-07 | ||

| Oakwood | 005449-10g |

Salicylaldehyde azine |

959-36-4 | 97% | 10g |

$20.00 | 2024-07-19 | |

| abcr | AB126307-25 g |

Salicylaldehyde azine, 97%; . |

959-36-4 | 97% | 25g |

€95.30 | 2023-05-10 |

Salicylaldehyde azine Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; overnight, rt

Referenz

- Photoactivatable Aggregation-Induced Emission Fluorophores with Multiple-Color Fluorescence and Wavelength-Selective Activation, Chemistry - A European Journal, 2015, 21(11), 4326-4332

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 1.5 - 2 h, 10 - 20 °C; 2 h, 10 - 20 °C

1.2 Solvents: Water

1.2 Solvents: Water

Referenz

- preparation and anticancer activity of transition metal complexes with 3,6-di(2'-hydroxy-5'-chlorophenyl)-(S)-tetrazine, China, , ,

Herstellungsverfahren 6

Herstellungsverfahren 7

Herstellungsverfahren 8

Herstellungsverfahren 9

Herstellungsverfahren 10

Herstellungsverfahren 11

Herstellungsverfahren 12

Herstellungsverfahren 13

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 2 h, reflux

Referenz

- Efficient and versatile catalysis for β-alkylation of secondary alcohols through hydrogen auto transfer process with newly designed ruthenium(II) complexes containing ON donor aldazine ligands, Journal of Coordination Chemistry, 2017, 70(17), 3065-3079

Herstellungsverfahren 15

Herstellungsverfahren 16

Herstellungsverfahren 17

Herstellungsverfahren 18

Herstellungsverfahren 19

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Solvents: Methanol ; 40 min, reflux

Referenz

- Effect of time in the synthesis of an intermediate of phenothiazine derivatives, Asian Journal of Chemistry, 2010, 22(9), 6922-6926

Salicylaldehyde azine Raw materials

- 2-Hydroxybenzaldehyde

- Ethanone, 1,1'-(10-ethyl-10H-phenothiazine-3,7-diyl)bis-, dihydrazone (9CI)

- Hydrazinecarboxylicacid (9CI)

Salicylaldehyde azine Preparation Products

Salicylaldehyde azine Verwandte Literatur

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

959-36-4 (Salicylaldehyde azine) Verwandte Produkte

- 3291-00-7(2-Hydroxybenzaldehyde Hydrazone)

- 2228290-39-7(tert-butyl N-1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl-N-methylcarbamate)

- 1696071-51-8(2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine)

- 1807197-07-4(Ethyl 6-cyano-3-ethyl-2-mercaptophenylacetate)

- 1805146-29-5(Ethyl 4-(difluoromethyl)-5-iodo-3-nitropyridine-2-acetate)

- 2089257-55-4(7-bromo-1,3oxazolo4,5-bpyridin-2-amine)

- 2639379-27-2((1R,3S)-3-(aminomethyl)cyclopentan-1-amine)

- 2171987-76-9(5-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxy-N-methylacetamido}pentanoic acid)

- 2171622-68-5(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic acid)

- 2418706-27-9(N-(1-cyanocyclopentyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide hydrochloride)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:959-36-4)Salicylaldehyde azine

Reinheit:99%

Menge:500g

Preis ($):302.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:959-36-4)SALICYLALDEHYDE AZINE

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung